molecular formula C22H20N2O5S B3569095 2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide

2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide

Cat. No.: B3569095
M. Wt: 424.5 g/mol
InChI Key: RPFDBLMVWGHSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is a complex organic compound with a unique structure that includes both methoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenethyl)acetamide
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide
  • N-Acetyl-3,4-dimethoxyphenethylamine

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide is unique due to the presence of both methoxy and nitrophenyl sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-28-20-12-3-15(13-21(20)29-2)14-22(25)23-16-4-8-18(9-5-16)30-19-10-6-17(7-11-19)24(26)27/h3-13H,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFDBLMVWGHSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.